Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
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Overview
Description
Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- is a synthetic organic compound that belongs to the class of semicarbazides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a bromophenyl group and a pyrrolyl moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- typically involves the reaction of 4-(p-bromophenyl)semicarbazide with 1-methyl-2-pyrrolecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolyl moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **Semicarbazide, 4-(p-chlorophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
- **Semicarbazide, 4-(p-fluorophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
- **Semicarbazide, 4-(p-iodophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
Uniqueness
The uniqueness of Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom may enhance its ability to participate in certain chemical reactions and interact with biological targets.
Properties
CAS No. |
119034-21-8 |
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Molecular Formula |
C13H13BrN4O |
Molecular Weight |
321.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C13H13BrN4O/c1-18-8-2-3-12(18)9-15-17-13(19)16-11-6-4-10(14)5-7-11/h2-9H,1H3,(H2,16,17,19)/b15-9+ |
InChI Key |
IXWWJOCFEJXPSN-OQLLNIDSSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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